4-ethyl-2,6-difluoroaniline

Catalog No.
S6495590
CAS No.
1452007-17-8
M.F
C8H9F2N
M. Wt
157.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethyl-2,6-difluoroaniline

CAS Number

1452007-17-8

Product Name

4-ethyl-2,6-difluoroaniline

IUPAC Name

4-ethyl-2,6-difluoroaniline

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

InChI

InChI=1S/C8H9F2N/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3

InChI Key

CWOOIKWKZRRDKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)F)N)F

4-Ethyl-2,6-difluoroaniline is an organic compound with the molecular formula C8H9F2NC_8H_9F_2N. It consists of an aniline structure (a benzene ring with an amino group) substituted with two fluorine atoms at the 2 and 6 positions and an ethyl group at the para position (4-position) relative to the amino group. This compound is part of the larger class of fluorinated anilines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

The presence of fluorine atoms significantly influences the chemical properties of the compound, enhancing its lipophilicity and stability. The ethyl substituent contributes to its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.

Typical of amines and aromatic compounds:

  • Nitration: The compound can undergo electrophilic aromatic substitution, allowing for the introduction of nitro groups.
  • Halogenation: It can react with halogens to form halogenated derivatives, which may be useful in further synthetic pathways.
  • Reduction: The nitro derivatives formed from nitration can be reduced back to amines using reducing agents like palladium on carbon or hydrogen gas under pressure.

These reactions are essential for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

The synthesis of 4-ethyl-2,6-difluoroaniline typically involves several steps:

  • Fluorination: Starting from an appropriate aniline derivative, fluorination can be achieved through electrophilic fluorination methods using reagents such as sulfur tetrafluoride or by using fluoride ion sources in a controlled reaction environment.
  • Alkylation: The introduction of the ethyl group can be accomplished through alkylation reactions using ethyl halides (e.g., ethyl bromide) in the presence of a base like sodium hydride or potassium carbonate.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity suitable for further applications.

4-Ethyl-2,6-difluoroaniline finds applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs due to its unique electronic properties imparted by fluorine.
  • Agrochemicals: Used in developing herbicides and pesticides that require specific chemical functionalities.
  • Materials Science: Employed in the synthesis of polymers and other materials where enhanced thermal and chemical stability is desired.

Interaction studies involving 4-ethyl-2,6-difluoroaniline primarily focus on its reactivity with other chemical species. For example:

  • Reactivity with Electrophiles: Its amino group can act as a nucleophile in reactions with electrophiles, leading to various substitution products.
  • Complex Formation: The compound may form complexes with metal ions, which could enhance its utility in catalysis or as sensors for detecting metal ions.

These interactions are critical for understanding how this compound can be utilized effectively in different chemical contexts.

Several compounds share structural similarities with 4-ethyl-2,6-difluoroaniline. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
2,6-DifluoroanilineC6H5F2NC_6H_5F_2NLacks the ethyl group; simpler structure
4-Ethyl-3-fluoroanilineC8H10FNC_8H_10FNFluorine at the 3-position; different reactivity
4-Methyl-2,6-difluoroanilineC8H10F2NC_8H_{10}F_2NMethyl group instead of ethyl; altered properties
4-Chloro-2,6-difluoroanilineC8H8ClF2NC_8H_8ClF_2NChlorine substitution affects reactivity

These compounds demonstrate how variations in substituents influence the chemical behavior and potential applications of similar anilines. The unique combination of ethyl and difluorinated groups in 4-ethyl-2,6-difluoroaniline provides distinct properties that may be advantageous for specific applications compared to its analogs.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.07030562 g/mol

Monoisotopic Mass

157.07030562 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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